molecular formula C23H21NO3 B304062 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B304062
M. Wt: 359.4 g/mol
InChI Key: ZJGZNGOPWMRDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, also known as MMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPI belongs to the class of isoindoline-1,3-dione derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves the inhibition of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins. This inhibition leads to a reduction in tissue remodeling and repair, which can be beneficial in a range of pathological conditions, including cancer, inflammation, and fibrosis.
Biochemical and Physiological Effects:
3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit fibrosis. 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has also been found to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in lab experiments is its ability to inhibit the activity of matrix metalloproteinases, which are involved in a range of pathological conditions. 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione also exhibits low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione. One potential area of research is the development of more potent derivatives of 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione that exhibit enhanced activity against matrix metalloproteinases. Another area of research is the investigation of the potential applications of 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in the treatment of fibrotic diseases, such as liver fibrosis and pulmonary fibrosis. Additionally, further research is needed to investigate the potential applications of 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves several steps, including the reaction of 4-methylphenol with 4-bromophenylacetic acid to form 4-(4-methylphenoxy)phenylacetic acid. This intermediate is then reacted with methylamine and phosgene to form the desired product, 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione.

Scientific Research Applications

3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in tissue remodeling and repair.

properties

Product Name

3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

2-methyl-4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C23H21NO3/c1-14-3-9-18(10-4-14)27-19-11-7-17(8-12-19)24-21(25)20-15-5-6-16(13-15)23(20,2)22(24)26/h3-12,15-16,20H,13H2,1-2H3

InChI Key

ZJGZNGOPWMRDGK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4(C3=O)C)C=C5

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4(C3=O)C)C=C5

Origin of Product

United States

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